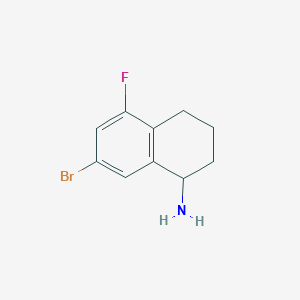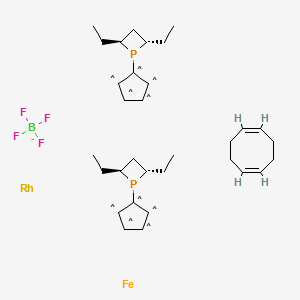
6-Iodo-7-nitroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-7-nitroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological and chemical properties. The presence of iodine and nitro groups in this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-nitroquinoxaline can be achieved through several methods. One common approach involves the nitration of 6-iodoquinoxaline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position .
Another method involves the use of m-fluoroiodobenzene as a starting material. This method takes advantage of the high reactivity of fluorine compared to iodine in 2,4-dinitrohalobenzenes . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using automated reactors to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-7-nitroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline N-oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), and iron powder are used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution Reactions: Various substituted quinoxalines depending on the nucleophile used.
Reduction Reactions: 6-Iodo-7-aminoquinoxaline.
Oxidation Reactions: Quinoxaline N-oxides.
Aplicaciones Científicas De Investigación
6-Iodo-7-nitroquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Iodo-7-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can facilitate the compound’s binding to specific enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-7-nitroquinoxaline
- 6-Chloro-7-nitroquinoxaline
- 6-Bromo-7-nitroquinoxaline
Uniqueness
6-Iodo-7-nitroquinoxaline is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s interaction with biological targets and its overall chemical reactivity .
Propiedades
Fórmula molecular |
C8H4IN3O2 |
|---|---|
Peso molecular |
301.04 g/mol |
Nombre IUPAC |
6-iodo-7-nitroquinoxaline |
InChI |
InChI=1S/C8H4IN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H |
Clave InChI |
YFJBQNRWZWNMGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)

![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)

![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)







